Synthesis and characterization of 4,5-Dichloro-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one
Synthesis and characterization of 4,5-Dichloro-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one
An In-Depth Technical Guide to the Synthesis and Characterization of 4,5-Dichloro-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one
Introduction: The Significance of the Pyridazinone Scaffold
The pyridazinone moiety is a prominent heterocyclic framework in the fields of medicinal chemistry and agrochemical research.[1][2][3] This six-membered ring, containing two adjacent nitrogen atoms and a carbonyl group, serves as a "wonder nucleus" due to the diverse biological activities exhibited by its derivatives.[1][2] These activities span a wide therapeutic spectrum, including analgesic, anti-inflammatory, antimicrobial, anticancer, and cardiovascular properties.[3][4][5] In agriculture, pyridazinone derivatives have been developed as potent herbicides.[6][7][8][9]
This guide focuses on a specific derivative, 4,5-Dichloro-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one . As a member of the 2-substituted 4,5-dihalopyridazinone class, this compound holds potential for further functionalization and exploration of its biological profile.[1] This document provides a comprehensive, technically-grounded overview of its synthesis from commercially available starting materials and the analytical techniques required for its thorough characterization. The methodologies described herein are designed to be self-validating, ensuring scientific rigor and reproducibility for researchers in drug discovery and chemical development.
Part 1: Synthesis Methodology
The synthesis of 4,5-Dichloro-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one is efficiently achieved through a classical condensation reaction. The core of this transformation involves the reaction of mucochloric acid (2,3-dichloro-4-oxo-2-butenoic acid) with p-tolylhydrazine (or its salt). This approach is a well-established route for forming the N-substituted pyridazinone ring system.
Underlying Synthetic Principle
The reaction proceeds via a nucleophilic attack of the hydrazine derivative on the aldehyde group of the open-chain form of mucochloric acid, followed by an intramolecular cyclization and dehydration to form the stable heterocyclic pyridazinone ring. The use of an acidic medium is crucial as it protonates the carbonyl group, rendering it more electrophilic and susceptible to nucleophilic attack by the hydrazine.
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of analogous N-aryl dichloropyridazinones.[10]
Reagents and Materials:
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Mucochloric Acid (≥98%)
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p-Tolylhydrazine hydrochloride or 4-Methylphenylhydrazine (≥97%)
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Sulfuric Acid (3M aqueous solution)
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Deionized Water
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Ethanol (for recrystallization)
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Standard laboratory glassware (round-bottom flask, condenser, etc.)
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Heating mantle and magnetic stirrer
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Buchner funnel and vacuum filtration apparatus
Step-by-Step Synthesis Procedure:
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Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, prepare a solution of mucochloric acid (8.45 g, 50 mmol) in 100 mL of 3M sulfuric acid.
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Addition of Hydrazine: To this stirred solution, add p-tolylhydrazine (6.11 g, 50 mmol) portion-wise at room temperature. The addition should be controlled to manage any potential exotherm.
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Reaction Execution: Once the addition is complete, heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring. Maintain the reflux for 2 hours. A precipitate will form as the reaction progresses.
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Work-up and Isolation: After 2 hours, cool the reaction mixture to room temperature, and then further cool it in an ice bath for 30 minutes to ensure complete precipitation.
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Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crude product thoroughly with cold deionized water (3 x 50 mL) to remove any residual acid and unreacted starting materials.
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Drying: Dry the collected solid in a vacuum oven at 60 °C to a constant weight. This yields the crude 4,5-Dichloro-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one.
Purification:
The crude product can be purified by recrystallization from ethanol. Dissolve the crude solid in a minimum amount of hot ethanol, and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath. Collect the purified crystals by vacuum filtration and dry as described above.
Diagram of the Synthesis Workflow
Caption: Workflow for the synthesis of the title compound.
Part 2: Physicochemical and Spectroscopic Characterization
Comprehensive characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic techniques provides a self-validating system of analysis.
Diagram of the Characterization Workflow
Caption: Standard workflow for compound characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution.
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¹H NMR Spectroscopy: This technique provides information about the chemical environment of the hydrogen atoms (protons). For the title compound, the expected signals are distinct for the p-tolyl group and the pyridazinone ring proton.[10]
Proton Assignment Expected δ (ppm) Multiplicity Integration Rationale Pyridazinone-H ~8.3 Singlet (s) 1H Aromatic proton on the electron-deficient heterocyclic ring. Aromatic-H (ortho to N) ~7.4 Doublet (d) 2H Aromatic protons deshielded by the adjacent nitrogen atom. Aromatic-H (meta to N) ~7.3 Doublet (d) 2H Aromatic protons shielded relative to their ortho counterparts. Methyl-H (-CH₃) ~2.4 Singlet (s) 3H Protons of the electron-donating methyl group on the aryl ring. -
¹³C NMR Spectroscopy: This analysis identifies the carbon framework of the molecule.
Carbon Assignment Expected δ (ppm) Rationale Carbonyl (C=O) ~155-160 Characteristic chemical shift for an amide/lactam carbonyl carbon. C-Cl (on pyridazinone) ~130-145 Carbons attached to electronegative chlorine atoms. Aromatic C (quaternary) ~135-140 Aromatic carbons with substituents. Aromatic C-H ~120-130 Standard range for aromatic C-H carbons. Methyl (-CH₃) ~20-25 Typical shift for a methyl carbon attached to an aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and insights into its fragmentation patterns, confirming the elemental composition.
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Technique: Electrospray Ionization (ESI) is commonly used.
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Expected Molecular Ion ([M+H]⁺): The theoretical monoisotopic mass is 255.9963. The mass spectrum will show a characteristic isotopic cluster for the two chlorine atoms. The most intense peaks will be for [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate ratio of 9:6:1, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. The calculated m/z for the [M+H]⁺ ion is approximately 257.[10]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| C=O (Amide/Lactam) | 1660-1690 | Carbonyl stretch |
| C=N / C=C (Aromatic/Heteroaromatic) | 1500-1600 | Ring stretching |
| C-Cl | 700-850 | Carbon-chlorine stretch |
Conclusion
The synthesis of 4,5-Dichloro-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one via the condensation of mucochloric acid and p-tolylhydrazine is a robust and efficient method. The identity and purity of the resulting compound can be unequivocally confirmed through a combination of NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy. This technical guide provides researchers with a validated framework for the preparation and characterization of this valuable heterocyclic building block, paving the way for its further investigation in agrochemical and pharmaceutical applications.
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